molecular formula C12H10ClFN2O2 B12575892 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline CAS No. 610320-26-8

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline

Cat. No.: B12575892
CAS No.: 610320-26-8
M. Wt: 268.67 g/mol
InChI Key: WZVRGNDKKYYGON-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the second position, a fluoropropyl group at the third position, and a nitro group at the sixth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the sixth position. This is followed by a Friedel-Crafts acylation to introduce the chloro group at the second position. Finally, the fluoropropyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoropropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-3-(3-fluoropropyl)-6-aminoquinoline.

Scientific Research Applications

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoropropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(3-fluoropropyl)-6-aminoquinoline: Similar structure but with an amino group instead of a nitro group.

    2-Chloro-3-(3-fluoropropyl)-6-methoxyquinoline: Features a methoxy group at the sixth position.

    2-Chloro-3-(3-fluoropropyl)-6-hydroxyquinoline: Contains a hydroxy group at the sixth position.

Uniqueness

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

CAS No.

610320-26-8

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

2-chloro-3-(3-fluoropropyl)-6-nitroquinoline

InChI

InChI=1S/C12H10ClFN2O2/c13-12-8(2-1-5-14)6-9-7-10(16(17)18)3-4-11(9)15-12/h3-4,6-7H,1-2,5H2

InChI Key

WZVRGNDKKYYGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCF)Cl

Origin of Product

United States

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